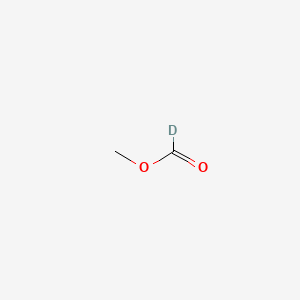
4-Nitrophenyl decanoate
Übersicht
Beschreibung
4-Nitrophenyl decanoate, also known as decanoic acid 4-nitrophenyl ester, is an organic compound with the molecular formula C16H23NO4. It is a derivative of decanoic acid and 4-nitrophenol, characterized by the presence of a nitro group attached to the phenyl ring. This compound is commonly used as a substrate in enzymatic assays, particularly for lipase activity measurements .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitrophenyl decanoate can be synthesized through the esterification of decanoic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl decanoate undergoes several types of chemical reactions, including:
Esterification: The compound can participate in further esterification reactions with other carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Lipase enzymes, water, mild temperatures.
Reduction: Sodium dithionite, hydrogen gas, acidic conditions.
Esterification: Carboxylic acids, dehydrating agents like DCC, anhydrous conditions.
Major Products Formed
Hydrolysis: Decanoic acid and 4-nitrophenol.
Reduction: 4-Aminophenyl decanoate.
Esterification: Various esters depending on the carboxylic acid used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl decanoate is widely used in scientific research, particularly in the following areas:
Wirkmechanismus
The primary mechanism of action of 4-nitrophenyl decanoate involves its hydrolysis by lipase enzymes. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of decanoic acid and 4-nitrophenol. This reaction is often monitored spectrophotometrically by measuring the release of 4-nitrophenol, which absorbs light at a specific wavelength .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl butyrate: A shorter-chain ester used in similar enzymatic assays.
4-Nitrophenyl palmitate: A longer-chain ester also used as a substrate for lipase activity measurements.
Uniqueness
4-Nitrophenyl decanoate is unique due to its intermediate chain length, which provides a balance between solubility and substrate specificity. This makes it particularly useful in studies where both properties are important .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNKCSIEGPOIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403181 | |
| Record name | 4-NITROPHENYL DECANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-09-8 | |
| Record name | 4-NITROPHENYL DECANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl caprate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-nitrophenyl decanoate influence its reactivity with N-alkylimidazoles?
A: The long hydrocarbon chain of this compound plays a crucial role in its reactivity with N-alkylimidazoles. [] This is due to hydrophobic interactions between the alkyl chains of both molecules, leading to a significant increase in reaction rates compared to reactions with shorter-chain esters like 4-nitrophenyl acetate. This effect is particularly pronounced in aqueous solutions below the critical micelle concentration of the N-alkylimidazole. [] In the presence of ethanol, a polar co-solvent, these hydrophobic interactions are diminished, leading to reduced rate enhancements. []
Q2: Can this compound be used to study enzyme kinetics?
A: Yes, this compound serves as a useful substrate for studying enzymes like lipases. [] Upon hydrolysis by lipase, this compound releases 4-nitrophenol, which can be easily detected and quantified spectrophotometrically. This allows for the determination of enzyme kinetic parameters such as specific activity and substrate preference. Research has shown that a specific lipase from Burkholderia sp. exhibited a specific activity of 638.9 U/mg towards this compound. []
Q3: Does the solvent environment impact the strength of hydrophobic interactions involving this compound?
A: Yes, the solvent environment significantly influences the strength of hydrophobic interactions. Studies comparing hydrophobic interactions in water (H₂O) and deuterium oxide (D₂O) demonstrate this effect. [] Research has shown that the free energy of hydrophobic interaction between hydrocarbon chains, like the one present in this compound, is stronger in D₂O compared to H₂O. [] This highlights the impact of solvent properties on the behavior of hydrophobic molecules like this compound.
Q4: Can this compound induce liquid crystal formation?
A: Yes, studies have demonstrated the potential of this compound and its analogs to induce the formation of liquid crystal phases, specifically smectic A phases, when combined with certain nematogenic compounds like N-(4-propoxybenzylidene)-4-hexylaniline. [] This induction of the smectic A phase is attributed to the potentially smectogenic nature of this compound and related compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/new.no-structure.jpg)









![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)
![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)


